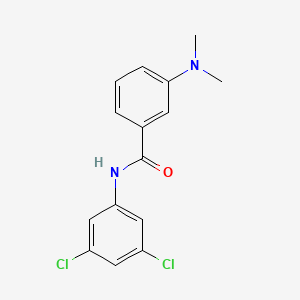
3-(2-chlorophenyl)-N-(2,3-dimethylphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 3-(2-chlorophenyl)-N-(2,3-dimethylphenyl)acrylamide and related compounds involves several chemical reactions, including nucleophilic substitution and carbanion reactions. Optimized conditions have been established for efficient synthesis with high yields. For example, compounds similar to 3-(2-chlorophenyl)-N-(2,3-dimethylphenyl)acrylamide have been synthesized through stepwise chemical reactions, confirming structures through spectral analysis like 1H NMR and MS spectrum (Zhang et al., 2019).
Molecular Structure Analysis
The molecular structure and vibrational spectra of related acrylamide compounds have been studied using density functional theory (DFT) calculations and experimental techniques like FT-IR, FT-Raman, and NMR spectroscopy. These studies help in understanding the intermolecular interactions and molecular electrostatic potential, contributing to the knowledge of the molecule's reactive sites and chemical behavior (Issaoui et al., 2017).
Chemical Reactions and Properties
Acrylamide compounds participate in various chemical reactions, including polymerization and interaction with different chemical agents. Studies have explored the polymerization processes and the formation of copolymers, providing insights into the reactivity and functionality of the acrylamide group. The behavior of these compounds under different chemical conditions helps in understanding their reactivity and potential applications (Wever et al., 2012).
Physical Properties Analysis
The physical properties of acrylamide compounds, such as solubility, thermal stability, and glass transition temperatures, have been characterized to understand their behavior in different environments. These properties are crucial for their application in various industrial processes and products. The solubilities in different solvents and thermal behaviors provide essential information for their practical applications and processing (Vijayanand et al., 2002).
Chemical Properties Analysis
The chemical properties, including reactivity ratios, polymerization behavior, and interactions with various substances, have been extensively studied. These investigations help in understanding the chemical nature and potential uses of acrylamide compounds in different scientific and industrial fields. The studies on copolymerization and interaction with other chemicals provide valuable data for the development of new materials and processes (McCormick & Blackmon, 1986).
科学的研究の応用
Polymer Science and Detection Techniques
- Polymerization Processes : Controlled polymerization of acrylamides, including those with specific substituents like chlorophenyl and dimethylphenyl groups, has been achieved through techniques such as Atom Transfer Radical Polymerization (ATRP). These processes enable the production of polymers with precise molecular weights and low polydispersity, which are crucial for various applications ranging from soil conditioning to the cosmetic industry (Teodorescu & Matyjaszewski, 2000).
- Film Detection Method for Tritium-Labelled Compounds : A novel detection method for 3H in polyacrylamide gels has been developed, showcasing the application of acrylamide derivatives in biochemistry for the analysis of proteins and nucleic acids. This method uses scintillation autography, enhancing the sensitivity and efficiency of detecting radioactive materials in research settings (Bonner & Laskey, 1974).
Biochemistry and Analytical Applications
- Probing Protein Conformation : Acrylamide has been used as an efficient quencher of tryptophanyl fluorescence in proteins, serving as a tool to sense the degree of exposure of tryptophan residues. This application is significant for understanding protein structure and dynamics, indicating potential uses of related acrylamide derivatives in probing molecular interactions and conformational changes (Eftink & Ghiron, 1976).
- Synthesis and Molecular Docking : The synthesis and analysis of acrylamide derivatives, including those with chlorophenyl groups, have been explored for their molecular docking and DFT (Density Functional Theory) studies. These compounds offer insights into non-covalent interactions and are instrumental in designing molecules with desired properties for specific biochemical applications (Shukla, Chaudhary, & Pandey, 2020).
Environmental and Safety Research
- Toxicological Studies : Acrylamide's effects on cells and its presence in food products have been extensively studied, highlighting the need for understanding its formation, distribution, and impact on health. This research underscores the importance of assessing the safety and environmental impact of acrylamide and its derivatives (Friedman, 2003).
特性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2,3-dimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-12-6-5-9-16(13(12)2)19-17(20)11-10-14-7-3-4-8-15(14)18/h3-11H,1-2H3,(H,19,20)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAHQOQFKACSMR-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C=CC2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)NC(=O)/C=C/C2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-N-(2,3-dimethylphenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5587496.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5587513.png)
![N-{(3S*,4R*)-1-[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5587519.png)
![2-(2-oxo-1-azepanyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5587527.png)
![3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde thiosemicarbazone](/img/structure/B5587532.png)
![4-{[(3,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5587538.png)
![5-cyclohexyl-4-[(2-furylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5587543.png)
![N-(5-methyl-3-isoxazolyl)-4-[(3-pyridinylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5587557.png)
![N-[(2-methylphenyl)(4-pyridinyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5587559.png)


![1-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]azepane](/img/structure/B5587574.png)